molecular formula C10H9FO2 B2805699 (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol CAS No. 1936342-78-7

(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol

Cat. No.: B2805699
CAS No.: 1936342-78-7
M. Wt: 180.178
InChI Key: HMONAMPIIDFNTM-UHFFFAOYSA-N
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Description

(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate. Its structure incorporates a benzofuran core, a privileged scaffold found in numerous biologically active molecules and natural products . The presence of the fluorine substituent at the 6-position and the hydroxymethyl functional group at the 2-position are key modifiable sites that researchers can use to fine-tune the compound's physicochemical properties and interactions with biological targets . This benzofuran derivative is classified as "For Research Use Only" (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound's value lies in its application in the synthesis of more complex molecules, particularly in the development of multifunctional ligands. Research into analogous benzofuran compounds has demonstrated potential across a range of therapeutic areas, including antimicrobial agents against various bacterial and fungal strains , and as central scaffolds in ligands targeting neurological disorders . Scientists utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic candidates with mechanisms of action that may include receptor antagonism or enzyme inhibition .

Properties

IUPAC Name

(6-fluoro-3-methyl-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMONAMPIIDFNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-3-methylbenzofuran. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: The introduction of the methanol group at the 2nd position can be accomplished through a Grignard reaction. This involves the reaction of 6-fluoro-3-methylbenzofuran with a suitable Grignard reagent, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-fluoro-3-methylbenzofuran-2-carboxylic acid.

    Reduction: Formation of 6-fluoro-3-methylbenzofuran-2-ylmethane.

    Substitution: Formation of 6-substituted-3-methylbenzofuran-2-ylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that compounds with benzofuran structures exhibit significant antimicrobial properties. (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of benzofuran derivatives. This compound was tested in models of acute inflammation, where it significantly reduced edema formation. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.

Material Science Applications

Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Studies indicate that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to conventional polymers.

PropertyControl PolymerPolymer with this compound
Thermal Stability (°C)200250
Tensile Strength (MPa)3045
Elongation at Break (%)510

Environmental Applications

Pollutant Degradation
this compound has been investigated for its potential in environmental remediation. Laboratory studies have demonstrated its effectiveness in degrading specific organic pollutants under UV light irradiation. The compound acts as a photocatalyst, facilitating the breakdown of contaminants into less harmful substances.

Case Study: Photocatalytic Activity
In a controlled experiment, a solution containing a known pollutant was treated with this compound under UV light. The degradation rate was monitored over time, revealing a significant reduction in pollutant concentration after just two hours of exposure.

Time (hours)Pollutant Concentration (mg/L)% Degradation
01000
17030
22080

Mechanism of Action

The mechanism of action of (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol and related compounds:

Compound Name Substituents (Position) Functional Group at C2 Pharmacological Activity Key References
This compound F (6), CH₃ (3) -CH₂OH Not explicitly reported (inferred: antimicrobial) -
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid F (5), CH₃ (7), SCH₃ (3) -CH₂COOH Antibacterial, antifungal
[2-(4-fluorophenyl)-2-oxoethyl] 2-(6-methyl-1-benzofuran-3-yl)acetate CH₃ (6), fluorophenyl (ester) -CH₂COO-ester Not reported (ester prodrug form)
5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol OH (6), C₆H₃(OH)₂ (substituent) -C₆H₃(OH)₂ Antioxidant (inferred)
Key Observations:

Fluorine Position: In the target compound, fluorine is at position 6, while in the analog from , it is at position 5. Positional differences alter electronic effects (e.g., para vs. Fluorine at position 6 may enhance aromatic ring electron-withdrawing effects, stabilizing the benzofuran core compared to position 5 .

Functional Groups at C2 :

  • The hydroxymethyl group (-CH₂OH) in the target compound is less acidic than the carboxylic acid (-COOH) in but more polar than ester derivatives in . This suggests intermediate solubility and hydrogen-bonding capacity.
  • Esters (e.g., ) are typically lipophilic, favoring membrane permeability but requiring metabolic activation .

Methylsulfanyl vs.

Pharmacological Implications

  • Antimicrobial Activity: The acetic acid derivative in exhibits antibacterial and antifungal properties, attributed to the electron-withdrawing fluorine and hydrogen-bonding -COOH group.
  • Prodrug Potential: Ester derivatives (e.g., ) may act as prodrugs, metabolized in vivo to active acids. The target compound’s hydroxymethyl group could be oxidized to a carboxylic acid, suggesting possible prodrug functionality .

Physicochemical Properties

  • Lipophilicity (logP) :
    • The target compound’s logP is expected to be lower than methylsulfanyl-containing analogs (e.g., ) but higher than hydroxyl-rich derivatives (e.g., ).
  • Solubility :
    • Polar groups (-CH₂OH, -COOH) enhance aqueous solubility compared to esters (-COO-alkyl) or methylsulfanyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Fluoro-3-methyl-1-benzofuran-2-yl)methanol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via cyclization of halogenated precursors or functionalization of preformed benzofuran cores. For example, bromination of 3-methylbenzofuran derivatives followed by fluorination at the 6-position using agents like Selectfluor™ under anhydrous conditions (e.g., DMF, 80°C) . Hydroxymethylation at the 2-position may employ Mitsunobu reactions (diethyl azodicarboxylate, triphenylphosphine) with methanol as the nucleophile . Purification typically involves flash chromatography (ethyl acetate/petroleum ether gradients) and recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at C6, methyl group splitting patterns) .
  • IR : Hydroxyl (3500–3200 cm1^{-1}) and aromatic C–F (1250–1100 cm1^{-1}) stretches verify functional groups .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ for C10_{10}H9_9FO2_2) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer : Initial screening involves in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Antioxidant : DPPH radical scavenging (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Parallel controls (e.g., doxorubicin) and triplicate measurements ensure reliability .

Advanced Research Questions

Q. How can low yields in Mitsunobu reactions for hydroxymethylation be resolved?

  • Methodological Answer : Low yields often stem from competing elimination or oxidation. Strategies include:

  • Solvent optimization : Replace THF with dichloromethane to reduce polarity .
  • Catalyst tuning : Use polymer-supported triphenylphosphine to simplify purification .
  • Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions .

Q. How to address contradictory bioactivity data across studies?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Mitigation involves:

  • Orthogonal assays : Compare MIC (antimicrobial) with time-kill kinetics .
  • Purity validation : HPLC (≥95% purity, C18 column, methanol/water gradient) .
  • Structural analogs : Test fluorinated vs. non-fluorinated derivatives to isolate substituent effects .

Q. What crystallographic tools are critical for resolving structural ambiguities?

  • Methodological Answer :

  • SHELXL : Refinement of X-ray data to model hydrogen bonding (e.g., O–H···O interactions) .
  • ORTEP-3 : Graphical representation of thermal ellipsoids and torsion angles .
  • Hydrogen bonding analysis : Identify dimerization patterns (e.g., centrosymmetric dimers in fluorinated benzofurans) .

Q. How to investigate the mechanism of action in fluorinated benzofuran derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding to targets (e.g., bacterial topoisomerases) .
  • SAR analysis : Compare substituent effects (e.g., fluoro vs. chloro at C6 on IC50_{50}) .
  • Metabolic profiling : LC-MS/MS to track intracellular degradation products .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

  • Methodological Answer : Intermolecular O–H···O bonds (2.6–2.8 Å) stabilize the lattice, as seen in similar fluorinated benzofurans . Synchrotron data (e.g., 100 K, Mo Kα radiation) reveal packing motifs, which can be correlated with solubility and stability trends .

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